(E)-15,15,16,16,16-pentadeuteriohexadec-2-enal
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Overview
Description
(E)-15,15,16,16,16-pentadeuteriohexadec-2-enal is a deuterated aldehyde compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-15,15,16,16,16-pentadeuteriohexadec-2-enal typically involves the deuteration of hexadec-2-enal. This can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Utilizing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure the efficient incorporation of deuterium.
Chemical Reactions Analysis
Types of Reactions
(E)-15,15,16,16,16-pentadeuteriohexadec-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products
Oxidation: Hexadec-2-enoic acid.
Reduction: Hexadec-2-enol.
Substitution: Various substituted hexadec-2-enal derivatives.
Scientific Research Applications
(E)-15,15,16,16,16-pentadeuteriohexadec-2-enal has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to understand the role of specific hydrogen atoms in biological processes.
Medicine: Investigated for its potential use in drug development, particularly in improving the stability and efficacy of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for various industrial applications, including advanced materials and chemical synthesis.
Mechanism of Action
The mechanism of action of (E)-15,15,16,16,16-pentadeuteriohexadec-2-enal involves the interaction of its aldehyde group with various molecular targets. The deuterium atoms can influence the rate of chemical reactions by altering the bond dissociation energies and reaction kinetics. This can lead to changes in the metabolic pathways and biological activities of the compound.
Comparison with Similar Compounds
Similar Compounds
Hexadec-2-enal: The non-deuterated version of the compound.
Deuterated Aldehydes: Other aldehydes with deuterium incorporation, such as (E)-2-deuteriohexadec-2-enal.
Uniqueness
(E)-15,15,16,16,16-pentadeuteriohexadec-2-enal is unique due to the specific placement of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated counterpart. This makes it particularly valuable in studies involving isotope effects and in applications requiring enhanced stability and altered reactivity.
Properties
Molecular Formula |
C16H30O |
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Molecular Weight |
243.44 g/mol |
IUPAC Name |
(E)-15,15,16,16,16-pentadeuteriohexadec-2-enal |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+/i1D3,2D2 |
InChI Key |
KLJFYXOVGVXZKT-AKCNZVNDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCC/C=C/C=O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=O |
Origin of Product |
United States |
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